molecular formula C11H8FNO3 B12897368 2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 61152-02-1

2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

Katalognummer: B12897368
CAS-Nummer: 61152-02-1
Molekulargewicht: 221.18 g/mol
InChI-Schlüssel: ZXTWCHFKLOJCKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the oxazole ring, which imparts unique chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with ketone or aldehyde functional groups, while reduction can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the oxazole ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenyl-5-methyloxazole-4-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties.

    2-(4-Fluorophenyl)-5-methyloxazole-4-carboxylic acid: The fluorine atom is positioned differently, affecting its reactivity and binding affinity.

    2-(3-Chlorophenyl)-5-methyloxazole-4-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.

Uniqueness

2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid is unique due to the presence of the fluorophenyl group at the 3-position, which imparts distinct electronic and steric effects. This makes it a valuable compound for the development of new pharmaceuticals and materials with enhanced properties .

Eigenschaften

CAS-Nummer

61152-02-1

Molekularformel

C11H8FNO3

Molekulargewicht

221.18 g/mol

IUPAC-Name

2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H8FNO3/c1-6-9(11(14)15)13-10(16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15)

InChI-Schlüssel

ZXTWCHFKLOJCKT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.